
1-(2-Fluorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea is a useful research compound. Its molecular formula is C18H17FN4O2 and its molecular weight is 340.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Supramolecular Gelators and Photophysical Properties
Research has identified quinoline urea derivatives as potential supramolecular gelators. These compounds, including similar structures to 1-(2-Fluorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea, have been synthesized and structurally characterized, demonstrating their ability to form complexes with silver ions. Such complexes exhibit unique gelation behavior and photophysical properties, making them of interest for applications in material science and photophysical studies (Braga et al., 2013).
Neurokinin-1 Receptor Antagonism
Another significant area of application involves neurokinin-1 (NK1) receptor antagonism. Compounds with a structure similar to this compound have been identified as brain-penetrant, selective, and high-affinity NK1 receptor antagonists. Such compounds offer a novel therapeutic strategy for treating various psychiatric disorders associated with stress or hyperarousal states, demonstrating the potential of these compounds in neuropsychiatric drug development (Bonaventure et al., 2015).
Antimicrobial and Antibacterial Activities
The antimicrobial and antibacterial properties of fluoroquinolones and related compounds have been extensively studied. Research into derivatives of quinolones and naphthyridones has unveiled compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. These findings underscore the potential of this compound derivatives in developing new antibiotics with broad-spectrum efficacy (Kuramoto et al., 2003).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-Fluorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea involves the reaction of 2-amino-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)propanoic acid with 2-fluoroaniline, followed by the addition of a carbonyl diimidazole (CDI) coupling agent to form the urea bond.", "Starting Materials": [ "2-amino-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)propanoic acid", "2-fluoroaniline", "Carbonyl diimidazole (CDI)" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)propanoic acid and 2-fluoroaniline in a suitable solvent such as dichloromethane or dimethylformamide.", "Step 2: Add a coupling agent such as carbonyl diimidazole (CDI) to the reaction mixture and stir for several hours at room temperature.", "Step 3: Purify the resulting product by column chromatography or recrystallization to obtain 1-(2-Fluorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea as a white solid." ] } | |
CAS-Nummer |
899728-37-1 |
Molekularformel |
C18H17FN4O2 |
Molekulargewicht |
340.358 |
IUPAC-Name |
1-(2-fluorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea |
InChI |
InChI=1S/C18H17FN4O2/c1-11(2)23-16(12-7-3-5-9-14(12)21-18(23)25)22-17(24)20-15-10-6-4-8-13(15)19/h3-11H,1-2H3,(H2,20,22,24) |
InChI-Schlüssel |
JURLARGLPFAZBI-CJLVFECKSA-N |
SMILES |
CC(C)N1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2530419.png)
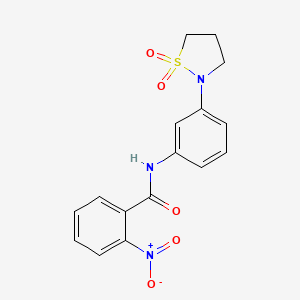
![3-Fluorosulfonyloxy-5-[(3-methoxycyclohexyl)carbamoyl]pyridine](/img/structure/B2530422.png)
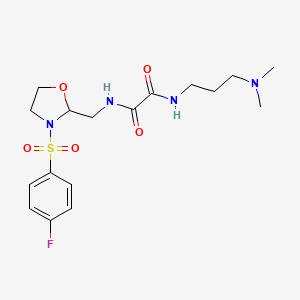
![(2S)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B2530426.png)
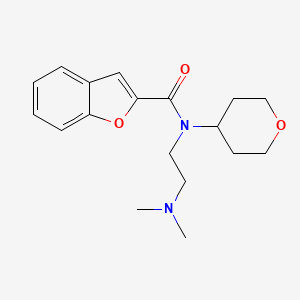
![2-(2,4-Dichlorophenyl)-2-[6,7-dichloro-3-(trifluoromethyl)-2-quinoxalinyl]acetonitrile](/img/structure/B2530429.png)
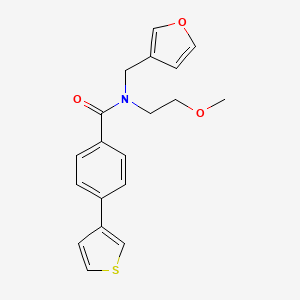
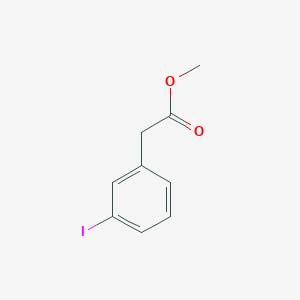
![N~4~-(4-methoxyphenyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2530434.png)
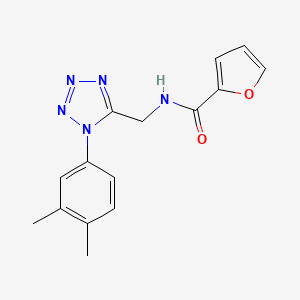
![5-[(3-Chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2530437.png)
